![molecular formula C19H17ClN4O2S B4135665 4-CHLORO-2-PHENYL-5-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3(2H)-PYRIDAZINONE](/img/structure/B4135665.png)
4-CHLORO-2-PHENYL-5-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3(2H)-PYRIDAZINONE
概要
説明
4-CHLORO-2-PHENYL-5-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3(2H)-PYRIDAZINONE is a complex organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core, a phenyl group, a thienylcarbonyl group, and a piperazinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-PHENYL-5-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Thienylcarbonyl Group: The thienylcarbonyl group can be attached through a nucleophilic substitution reaction involving a thienylcarbonyl chloride and the pyridazinone intermediate.
Incorporation of the Piperazinyl Moiety: The final step involves the reaction of the intermediate with piperazine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
4-CHLORO-2-PHENYL-5-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-CHLORO-2-PHENYL-5-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.
類似化合物との比較
4-CHLORO-2-PHENYL-5-[4-(2-THIENYLCARBONYL)PIPERAZINO]-3(2H)-PYRIDAZINONE can be compared with other similar compounds to highlight its uniqueness:
4-chloro-2-phenyl-5-[4-(2-furylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone: Similar structure but with a furyl group instead of a thienyl group, which may result in different biological activities.
4-chloro-2-phenyl-5-[4-(2-pyridylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone: Contains a pyridyl group, potentially altering its chemical reactivity and biological properties.
4-chloro-2-phenyl-5-[4-(2-benzoyl)-1-piperazinyl]-3(2H)-pyridazinone: Features a benzoyl group, which may influence its pharmacokinetic and pharmacodynamic profiles.
特性
IUPAC Name |
4-chloro-2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-17-15(13-21-24(19(17)26)14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-27-16/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTWQIXDHBTWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


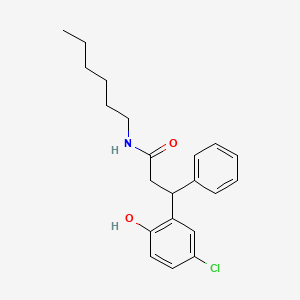
![3,4-dichloro-N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4135609.png)
amino}phenol](/img/structure/B4135621.png)
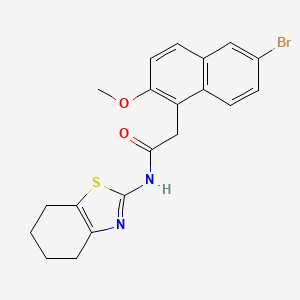
![2-{[5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4135631.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,5-dichloro-2-methoxybenzamide](/img/structure/B4135637.png)
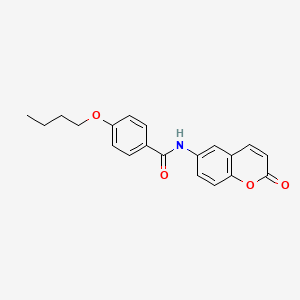
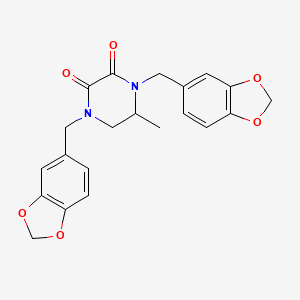
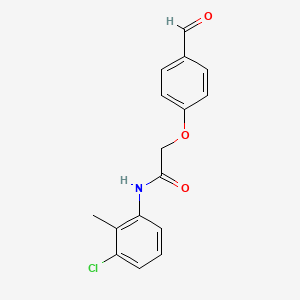
![methyl 4-(3-{[2-(1H-benzimidazol-2-yl)ethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4135667.png)
![N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4135669.png)
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B4135671.png)
![(3S)-1-ethyl-3-methyl-4-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzoyl]piperazin-2-one](/img/structure/B4135681.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4135688.png)
